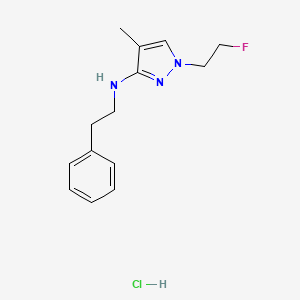![molecular formula C18H26N2O3 B12226462 2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12226462.png)
2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound, featuring a diazepane ring and an oxolane moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Oxolane Moiety: The oxolane ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyloxy Group: This step may involve the reaction of benzyl alcohol with the intermediate compound under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the ketone group may yield the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as a medication.
Oxazepam: Another diazepane derivative with therapeutic applications.
Uniqueness
2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of both the benzyloxy and oxolane moieties, which may confer distinct chemical and biological properties compared to other diazepane derivatives.
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone |
InChI |
InChI=1S/C18H26N2O3/c21-18(15-23-13-16-5-2-1-3-6-16)20-9-4-8-19(10-11-20)17-7-12-22-14-17/h1-3,5-6,17H,4,7-15H2 |
InChI Key |
OUTWEIHQYOVTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12226380.png)

![2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12226397.png)
![N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12226409.png)
![2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12226413.png)
![benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12226417.png)

![4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12226428.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12226436.png)

![Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B12226445.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12226455.png)

![1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12226465.png)
